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Introduction
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved

post-translational modification (PTM) where a 2-hydroxyisobutyryl group is covalently attached

to a lysine residue.[1][2][3] This modification has been identified in a wide range of organisms,

from bacteria to humans, and has been shown to play a crucial role in regulating various

cellular processes.[4][5][6] Khib is involved in the regulation of chromatin structure, gene

transcription, and metabolic pathways, including glycolysis and the tricarboxylic acid (TCA)

cycle.[5][7][8] Dysregulation of 2-hydroxyisobutyrylation has been linked to several diseases,

including cancer and metabolic disorders.[2][7]

Quantitative proteomics has emerged as a powerful tool to study the dynamics of the 2-

hydroxyisobutyrylome, enabling the identification and quantification of thousands of Khib sites.

[7][9][10] This allows researchers to understand how the levels of specific Khib modifications

change in response to different stimuli or in various disease states. These application notes

provide a detailed protocol for the quantitative analysis of the 2-hydroxyisobutyrylome using

antibody-based enrichment and liquid chromatography-tandem mass spectrometry (LC-

MS/MS).
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The overall workflow for quantitative proteomics of the 2-hydroxyisobutyrylome is depicted

below. It involves protein extraction from cells or tissues, followed by enzymatic digestion into

peptides. The Khib-containing peptides are then specifically enriched using an anti-Khib

antibody. Finally, the enriched peptides are analyzed by LC-MS/MS for identification and

quantification.

Sample Preparation Enrichment Analysis

Protein Extraction Protein Digestion Khib Peptide
Enrichment LC-MS/MS Analysis Data Analysis

Click to download full resolution via product page

Figure 1: General experimental workflow for quantitative 2-hydroxyisobutyrylome analysis.

Detailed Experimental Protocols
I. Protein Extraction and Digestion
A successful proteomics experiment begins with proper sample preparation. It is crucial to

minimize contamination from external sources like keratins.

Materials and Reagents:

Lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0, with protease inhibitors)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (sequencing grade)

Ammonium bicarbonate

C18 cartridges for desalting

Protocol:
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Cell/Tissue Lysis:

For cultured cells, wash with ice-cold PBS, then add lysis buffer.

For tissues, grind to a fine powder in liquid nitrogen and resuspend in lysis buffer.

Sonicate the lysate on ice to break cellular structures and shear DNA.

Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the

proteins.

Protein Quantification: Determine the protein concentration using a standard method like the

BCA assay.

Reduction and Alkylation:

Add DTT to a final concentration of 5-10 mM and incubate for 1 hour at 37-56°C to reduce

disulfide bonds.

Cool the sample to room temperature and add IAA to a final concentration of 11-20 mM.

Incubate in the dark for 45-60 minutes to alkylate cysteine residues.

Protein Digestion:

Dilute the protein solution with ammonium bicarbonate (e.g., 50 mM) to reduce the urea

concentration to below 2 M.

Add trypsin at a 1:50 to 1:100 (trypsin:protein) mass ratio and incubate overnight at 37°C.

[1]

Peptide Desalting:

Acidify the peptide solution with trifluoroacetic acid (TFA) to a pH of 2-3.

Desalt the peptides using a C18 cartridge according to the manufacturer's instructions.

Dry the desalted peptides in a vacuum centrifuge.
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II. Enrichment of 2-Hydroxyisobutyrylated Peptides
The key step in 2-hydroxyisobutyrylome analysis is the specific enrichment of Khib-containing

peptides, which are typically of low abundance.

Materials and Reagents:

NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[4]

Anti-Khib antibody-conjugated beads

0.1% Trifluoroacetic acid (TFA)

Protocol:

Peptide Resuspension: Dissolve the dried, desalted peptides in NETN buffer.[4][7]

Affinity Enrichment:

Incubate the peptide solution with pre-washed anti-Khib antibody-conjugated beads.[4][7]

The incubation is typically performed overnight at 4°C with gentle rotation.[4][11]

Washing:

After incubation, wash the beads multiple times with NETN buffer to remove non-

specifically bound peptides.[4][11]

Perform a final wash with water to remove any remaining buffer salts.[4]

Elution:

Elute the enriched Khib peptides from the beads using a solution of 0.1% TFA.[7][11]

Dry the eluted peptides in a vacuum centrifuge.

Desalting: Desalt the enriched peptides using a C18 ZipTip or equivalent before LC-MS/MS

analysis.
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III. LC-MS/MS Analysis
The enriched peptides are separated by liquid chromatography and analyzed by tandem mass

spectrometry to determine their sequence and identify the modification sites.

General Parameters:

LC System: A nano-flow HPLC system is typically used.

Column: A reversed-phase C18 column is commonly employed for peptide separation.

Gradient: A gradient of increasing acetonitrile concentration is used to elute the peptides.

MS System: A high-resolution mass spectrometer (e.g., Orbitrap) is required for accurate

mass measurements.

Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most

abundant precursor ions in a full scan are selected for fragmentation (MS/MS).[12]

Note: The specific instrument settings will vary depending on the mass spectrometer used. It is

important to optimize these settings for the best performance.

Data Presentation and Analysis
Quantitative Data Summary
Quantitative data from the LC-MS/MS analysis should be presented in a clear and structured

format. The following tables provide templates for summarizing the identified Khib sites and

proteins.

Table 1: Summary of Identified 2-Hydroxyisobutyrylated Sites and Proteins
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Category Number

Identified Khib Sites e.g., 10,367[7]

Identified Khib Proteins e.g., 2,325[7]

Quantified Khib Sites e.g., 3,132[1]

Quantified Khib Proteins e.g., 894[1]

Table 2: Differentially Regulated 2-Hydroxyisobutyrylated Sites

Regulation Number of Sites

Upregulated Sites e.g., 171[1]

Downregulated Sites e.g., 257[1]

Table 3: Example of Quantified 2-Hydroxyisobutyrylated Proteins

Protein
Accession

Gene Symbol Protein Name Fold Change p-value

e.g., P02768 ALB Serum albumin e.g., 2.5 e.g., 0.001

e.g., P62258 HSP90AA1

Heat shock

protein HSP 90-

alpha

e.g., -1.8 e.g., 0.023

... ... ... ... ...

Bioinformatic Analysis
Following data acquisition and processing, bioinformatics analysis is performed to gain

biological insights from the quantitative 2-hydroxyisobutyrylome data.

Common Bioinformatic Analyses:
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Gene Ontology (GO) Enrichment Analysis: To identify over-represented biological processes,

molecular functions, and cellular components among the differentially regulated Khib

proteins.[1][4][7]

KEGG Pathway Analysis: To map the identified proteins to known metabolic and signaling

pathways.[4][5][7]

Protein-Protein Interaction (PPI) Network Analysis: To visualize the functional networks of the

identified Khib proteins.[1]

Motif Analysis: To identify consensus amino acid sequences surrounding the Khib sites.

Signaling Pathway Visualization
2-Hydroxyisobutyrylation has been shown to be particularly enriched in metabolic pathways.[5]

[7] The following diagram illustrates the involvement of Khib in the glycolysis pathway, where

several key enzymes are modified.[5][13]
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Figure 2: Key enzymes in the glycolysis pathway are targets of 2-hydroxyisobutyrylation

(Khib).

Conclusion
The study of the 2-hydroxyisobutyrylome through quantitative proteomics provides valuable

insights into the regulation of cellular processes and its role in health and disease. The

protocols and guidelines presented here offer a comprehensive framework for researchers to

investigate this important post-translational modification. Careful execution of the experimental

workflow and thorough data analysis will enable the identification of novel regulatory

mechanisms and potential therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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